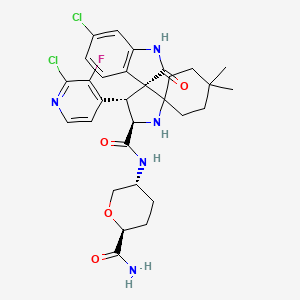

![molecular formula C23H21Cl3N2O3 B560489 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B560489.png)

8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

GSK682753A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Struktur und Funktion von EBI2 zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von EBI2 bei der Migration und Positionierung von Immunzellen.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit einer Dysfunktion des Immunsystems, wie z. B. entzündliche Darmerkrankungen und Multiple Sklerose.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf EBI2-vermittelte Signalwege abzielen.

Wirkmechanismus

GSK682753A entfaltet seine Wirkung durch Bindung an EBI2 und Hemmung seiner Aktivität. Diese Hemmung beeinflusst die von G-Proteinen vermittelten Signalwege, was zu einer verringerten Migration und Positionierung von Immunzellen führt. Die Verbindung zielt speziell auf die Oxysterol-Bindungsstelle an EBI2 ab und verhindert, dass der Rezeptor mit seinen natürlichen Liganden interagiert .

Wirkmechanismus

Target of Action

GSK682753A, also known as EBI2 inhibitor GS682753A, is a selective and highly potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2) with an IC50 of 53.6 nM . EBI2 is a chemotactic receptor and a member of the δ-sub-group of Class A GPCRs . It is mainly expressed in B cells, T cells, dendritic cells, macrophages, and innate lymphoid cells .

Mode of Action

GSK682753A interacts with EBI2 by inhibiting G protein-dependent signals as well as signals that are probably G protein-independent . It dose-dependently inhibits EBI2 with an IC50 of 53.6 nM . GSK682753A inhibits ERK phosphorylation, GTPγS binding, and cAMP-response element-binding protein activation with similar potency .

Biochemical Pathways

The EBI2 receptor senses an oxysterol chemotactic gradient that is distributed at the B/T cell zone boundary to guide the movement of immune cells . The inhibition of EBI2 by GSK682753A affects this chemotactic gradient, thereby influencing the migration and function of immune cells.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of EBI2 by GSK682753A can attenuate G protein signaling and abolish oxysterol-mediated cell migration . This suggests that GSK682753A could potentially influence immune responses, particularly those involving B-lymphocytes and dendritic cells.

Biochemische Analyse

Biochemical Properties

GSK682753A plays a significant role in biochemical reactions by interacting with EBI2, a G protein-coupled receptor. It inhibits both G protein-dependent signals and signals that are probably G protein-independent . GSK682753A dose-dependently inhibits EBI2 with an IC50 of 53.6 nM . It also inhibits ERK phosphorylation, GTPγS binding, and cAMP-response element-binding protein activation with similar potency .

Cellular Effects

GSK682753A has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the constitutive activity of EBI2, thereby affecting the migration of B-lymphocytes and dendritic cells to interfollicular regions of lymphoid tissues .

Molecular Mechanism

GSK682753A exerts its effects at the molecular level through several mechanisms. It binds to EBI2, inhibiting its activity and thereby affecting the downstream signaling pathways . This binding interaction involves hydrophobic contacts and a hydrophilic interaction with the guanidino group of Arg872.60 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GSK682753A umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess beinhaltet typischerweise:

Bildung der Kernstruktur: Die Kernstruktur von GSK682753A wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Substitutionsreaktionen, häufig unter Einbeziehung von Halogenierung und Alkylierung, in die Kernstruktur eingeführt.

Endgültige Assemblierung: Die endgültige Verbindung wird durch Kupplung der modifizierten Kernstruktur mit spezifischen Seitenketten unter kontrollierten Bedingungen zusammengefügt.

Industrielle Produktionsverfahren

Die industrielle Produktion von GSK682753A folgt ähnlichen Synthesewegen, wird aber für die großtechnische Herstellung optimiert. Dazu gehören:

Optimierung der Reaktionsbedingungen: Temperatur, Druck und Lösungsmittelbedingungen werden optimiert, um Ausbeute und Reinheit zu maximieren.

Reinigungstechniken: Fortgeschrittene Reinigungstechniken wie Chromatographie und Kristallisation werden eingesetzt, um die hohe Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

GSK682753A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere Halogenierung und Alkylierung, sind bei der Synthese und Modifikation von GSK682753A üblich.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitutionsreagenzien: Halogenierungsmittel wie Chlor und Brom sowie Alkylierungsmittel wie Methyliodid werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von GSK682753A mit modifizierten funktionellen Gruppen, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können.

Analyse Chemischer Reaktionen

Types of Reactions

GSK682753A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Substitution reactions, particularly halogenation and alkylation, are common in the synthesis and modification of GSK682753A.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents like chlorine and bromine, and alkylating agents such as methyl iodide, are commonly used.

Major Products

The major products formed from these reactions include various derivatives of GSK682753A with modified functional groups, which can be used for further research and development.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

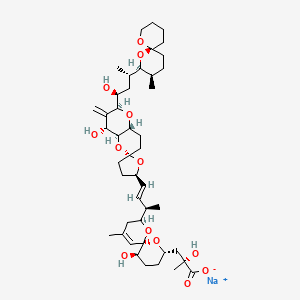

7α,25-Dihydroxycholesterol: Ein natürlicher Ligand für EBI2, der an der Migration von Immunzellen beteiligt ist.

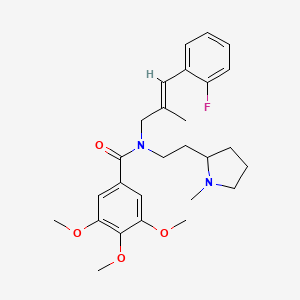

GSK682751A: Ein weiterer inverser Agonist von EBI2 mit ähnlichen, aber leicht unterschiedlichen strukturellen Eigenschaften.

Einzigartigkeit

GSK682753A ist aufgrund seiner hohen Potenz und Selektivität für EBI2 einzigartig. Seine Fähigkeit, sowohl G-Protein-abhängige als auch -unabhängige Signalwege zu hemmen, macht es zu einem wertvollen Werkzeug, um die EBI2-Funktion zu untersuchen und therapeutische Mittel zu entwickeln, die auf diesen Rezeptor abzielen .

Wenn Sie spezielle Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht zu fragen!

Eigenschaften

IUPAC Name |

8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl3N2O3/c24-18-5-1-16(2-6-18)4-8-21(29)27-11-9-23(10-12-27)15-28(22(30)31-23)14-17-3-7-19(25)20(26)13-17/h1-8,13H,9-12,14-15H2/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDLWMWIRXGSJM-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)/C=C/C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (GSK682753A) interact with EBI2 and what are the downstream effects of this interaction?

A1: this compound acts as an inverse agonist of EBI2, meaning it inhibits the receptor's constitutive activity. [] This inhibition affects several downstream signaling pathways:

- Reduced cAMP response element-binding protein (CREB) activation: GSK682753A effectively inhibits CREB activation, likely through the G protein signaling pathway. []

- Decreased ERK phosphorylation: EBI2 constitutively activates the extracellular signal-regulated kinase (ERK) pathway. GSK682753A significantly reduces ERK phosphorylation, suggesting interference with this pathway. []

- Suppressed B cell proliferation: EBI2 overexpression enhances antibody-stimulated B cell proliferation. GSK682753A effectively suppresses this proliferation by inhibiting EBI2's constitutive activity. []

Q2: What is the significance of the Phe111 residue in EBI2 for the activity of this compound?

A2: Research suggests that Phe111, located at position III:08/3.32 in EBI2, plays a crucial role in the binding and inhibitory activity of GSK682753A. Substituting Phe111 with Alanine significantly reduces the compound's potency by over 500-fold, highlighting this residue's importance for GSK682753A's inverse agonism. [] This finding provides valuable insight into the potential binding site of GSK682753A on EBI2 and could guide further development of EBI2-targeting compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

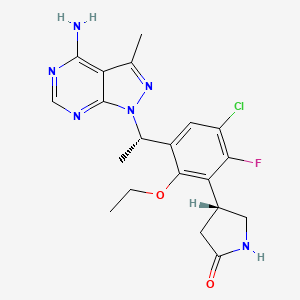

![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

![2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride](/img/structure/B560420.png)